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molecular formula C11H14BrN3O2 B8299013 2-(6-Bromo-pyridazin-3-yloxy)-(1-piperidin-1-yl)-ethanone

2-(6-Bromo-pyridazin-3-yloxy)-(1-piperidin-1-yl)-ethanone

Cat. No. B8299013
M. Wt: 300.15 g/mol
InChI Key: CCSDNQZZEKJQNU-UHFFFAOYSA-N
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Patent
US08188291B2

Procedure details

146 mg (0.626 mmol) of (6-bromo-pyridazin-3-yloxy)-acetic acid, 216.5 mg (1.88 mmol) of NEM and 226 mg (0.689 mmol) of TOTU in 10 ml of THF were stirred at room temperature for 15 min, 80 mg (0.94 mmol) of piperidine added, and the reaction mixture stirred at room temperature for 3 h. After evaporation, a sodium hydrogencarbonate solution and ethyl acetate were added to the residue, and the organic phase was separated, washed, dried and evaporated. Yield: 190 mg.
Quantity
146 mg
Type
reactant
Reaction Step One
Name
Quantity
226 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[N:6][C:5]([O:8][CH2:9][C:10]([OH:12])=O)=[CH:4][CH:3]=1.[B-](F)(F)(F)F.CCOC(C(C#N)=NOC(N(C)C)=[N+](C)C)=O.[NH:35]1[CH2:40][CH2:39][CH2:38][CH2:37][CH2:36]1>C1COCC1>[Br:1][C:2]1[N:7]=[N:6][C:5]([O:8][CH2:9][C:10]([N:35]2[CH2:40][CH2:39][CH2:38][CH2:37][CH2:36]2)=[O:12])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
146 mg
Type
reactant
Smiles
BrC1=CC=C(N=N1)OCC(=O)O
Name
Quantity
226 mg
Type
reactant
Smiles
[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
80 mg
Type
reactant
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation
ADDITION
Type
ADDITION
Details
a sodium hydrogencarbonate solution and ethyl acetate were added to the residue
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC1=CC=C(N=N1)OCC(=O)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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